molecular formula C16H25NO9 B11704800 (5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate

(5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate

Cat. No.: B11704800
M. Wt: 375.37 g/mol
InChI Key: POOQFLLMEIHRRF-UHFFFAOYSA-N
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Description

The compound “(5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate” is a highly acetylated carbohydrate derivative characterized by a central oxane (pyranose) ring. Key structural features include:

  • 3,4-Diacetyloxy groups: Acetyl-protected hydroxyl groups at positions 3 and 4, enhancing lipophilicity and stability against enzymatic degradation.
  • 6-Ethoxy substituent: An ethoxy group at position 6, which modulates solubility and steric bulk compared to other alkyl or aryloxy analogs.
  • Methyl acetate at C2: A terminal acetyl group on the hydroxymethyl side chain, common in glycosylation intermediates .

This compound serves as a precursor in synthetic glycosylation reactions and is studied for its stability and reactivity in pharmaceutical and biochemical applications.

Properties

Molecular Formula

C16H25NO9

Molecular Weight

375.37 g/mol

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C16H25NO9/c1-6-22-16-13(17-8(2)18)15(25-11(5)21)14(24-10(4)20)12(26-16)7-23-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)

InChI Key

POOQFLLMEIHRRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and amidation. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy and ethoxy groups, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The acetyloxy and acetamido groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents at the 6-position of the oxane ring and acetyl/acyl modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
(5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate Ethoxy (-OCH₂CH₃) C₁₈H₂₅NO₁₀ 415.39 Moderate lipophilicity; stable in acidic conditions Glycosylation intermediates
[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate Chloro (-Cl) C₁₅H₂₀ClNO₉ 393.78 Higher reactivity for nucleophilic substitution; lower solubility in aqueous media Antibiotic prodrug synthesis
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 4-Methylphenoxy (-O-C₆H₄-CH₃) C₂₁H₂₇NO₉ 437.44 Enhanced aromatic interactions; UV-active Fluorescent probes
[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate Hexadecoxy (-O-(CH₂)₁₅CH₃) C₃₄H₅₇NO₉ 635.82 High lipophilicity; micelle-forming properties Membrane permeability studies
[(2R,3S,4R,5R,6E)-5-Acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate Acetyloxyimino (-O-N=C-OAc) C₁₆H₂₂N₂O₁₀ 402.35 Labile imino group; pH-sensitive Prodrug design

Key Findings :

Reactivity :

  • The chloro derivative (CAS 41355-44-6) exhibits >95% purity by TLC and is favored in nucleophilic substitution reactions due to the electronegative Cl atom .
  • Ethoxy and hexadecoxy analogs show reduced reactivity but improved stability in long-term storage .

Solubility: Aryloxy substituents (e.g., 4-methylphenoxy) enhance solubility in organic solvents like dichloromethane (>50 mg/mL) but reduce aqueous solubility (<1 mg/mL) . Long alkyl chains (e.g., hexadecoxy) confer micelle-forming behavior, useful in drug delivery systems .

Synthetic Utility: Phenoxy derivatives (e.g., CAS 263746-44-7) are intermediates for fluorescent glycosides due to their UV-active aromatic rings . Acetamido-protected analogs (e.g., CAS 132152-77-3) are critical for stereoselective glycosylation in oligosaccharide synthesis .

Stability: Acetylated derivatives (e.g., 3,4-diacetyloxy) show resistance to enzymatic hydrolysis compared to free hydroxyl analogs . The ethoxy substituent provides intermediate stability between short-chain (e.g., methoxy) and bulky groups (e.g., phenoxy) .

Research Implications

The diversity in substituents at the 6-position allows fine-tuning of physicochemical properties for targeted applications. For example:

  • Aryloxy derivatives are optimal for imaging agents, leveraging their UV/fluorescence properties.
  • Long alkyl chains (hexadecoxy) are pivotal in lipid-based formulations for enhanced bioavailability .

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